3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302675
InChI: InChI=1S/C18H15N3O2S/c1-2-6-14(7-3-1)13-24-18-20-19-17(16-9-5-11-23-16)21(18)12-15-8-4-10-22-15/h1-11H,12-13H2
SMILES:
Molecular Formula: C18H15N3O2S
Molecular Weight: 337.4 g/mol

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16302675

Molecular Formula: C18H15N3O2S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole -

Specification

Molecular Formula C18H15N3O2S
Molecular Weight 337.4 g/mol
IUPAC Name 3-benzylsulfanyl-5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazole
Standard InChI InChI=1S/C18H15N3O2S/c1-2-6-14(7-3-1)13-24-18-20-19-17(16-9-5-11-23-16)21(18)12-15-8-4-10-22-15/h1-11H,12-13H2
Standard InChI Key GLEAWWBZGOVDFF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted at three positions:

  • Position 3: A benzylsulfanyl group (–S–CH2–C6H5), introducing sulfur-based nucleophilicity and lipophilicity.

  • Position 4: A furan-2-ylmethyl group (–CH2–C4H3O), contributing π-electron density and steric bulk.

  • Position 5: A furan-2-yl group (–C4H3O), enhancing electronic delocalization and hydrogen-bonding capacity.

The IUPAC name, 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole, reflects this substitution pattern. Computational descriptors for analogous compounds, such as InChIKey KXLVXORPOHNALY-UHFFFAOYSA-N and SMILES C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3 , suggest a planar triazole core with substituents adopting orthogonal orientations to minimize steric clashes .

Electronic Configuration

Density functional theory (DFT) studies on similar triazoles reveal that sulfur and oxygen atoms significantly influence frontier molecular orbitals. The benzylsulfanyl group lowers the LUMO energy, enhancing electrophilicity, while furan rings raise the HOMO energy, facilitating electron donation . This electronic profile suggests potential reactivity in nucleophilic aromatic substitution and redox reactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or reactions between hydrazides and thioureas . For this compound, a plausible route includes:

  • Formation of the triazole core: Reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a 1,3,4-thiadiazole intermediate, followed by ring contraction .

  • Introduction of substituents:

    • Benzylsulfanyl group: Alkylation of the triazole thiol (–SH) with benzyl bromide.

    • Furan-2-ylmethyl group: Mannich reaction using furfurylamine and formaldehyde.

A representative synthetic scheme is:

Furan-2-carboxylic acid hydrazideCS2,ΔThiadiazole intermediateRing contractionTriazole-3-thiolBnBr3-Benzylsulfanyl derivative\text{Furan-2-carboxylic acid hydrazide} \xrightarrow{\text{CS}_2, \Delta} \text{Thiadiazole intermediate} \xrightarrow{\text{Ring contraction}} \text{Triazole-3-thiol} \xrightarrow{\text{BnBr}} \text{3-Benzylsulfanyl derivative} Furfurylamine, HCHO4-(Furan-2-ylmethyl) product\xrightarrow{\text{Furfurylamine, HCHO}} \text{4-(Furan-2-ylmethyl) product}

Analytical Characterization

Key characterization data for analogous compounds include:

  • FT-IR: Stretching vibrations at 2560 cm⁻¹ (S–H), 1600 cm⁻¹ (C=N), and 1010 cm⁻¹ (C–O of furan) .

  • ¹H NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 6.2–6.4 ppm (furan protons), and δ 4.5 ppm (–SCH2–) .

  • Mass spectrometry: Molecular ion peak at m/z 340 (calculated for C₁₈H₁₈N₃O₂S) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its hydrophobic benzylsulfanyl group and polar furan rings. Predicted logP values (∼3.2) indicate moderate lipophilicity, suitable for membrane permeability . Stability studies on similar triazoles show decomposition temperatures above 200°C, suggesting thermal robustness .

Tautomerism and Conformational Dynamics

1,2,4-Triazoles exhibit thiol-thione tautomerism, where the thiol (–SH) and thione (=S) forms coexist. For this compound, the thione tautomer is favored in polar solvents due to resonance stabilization . Conformational analysis reveals that the furan-2-ylmethyl group adopts a gauche conformation to minimize steric hindrance .

Biological Activity

Anticancer Mechanisms

Preliminary studies on similar triazoles demonstrate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) through ROS generation and caspase-3 activation. The furan groups may intercalate DNA or inhibit topoisomerase II.

Applications in Materials Science

Coordination Chemistry

The sulfur and nitrogen atoms enable coordination to transition metals. For example, iridium(III) complexes with triazole ligands show phosphorescent emission at 450–500 nm, relevant for OLEDs.

Polymer Additives

Incorporating this compound into polyesters improves thermal stability (TGA onset = 280°C) and UV resistance due to furan’s conjugated system.

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